molecular formula C12H10BNO3 B13359356 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline CAS No. 93969-80-3

2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline

Cat. No.: B13359356
CAS No.: 93969-80-3
M. Wt: 227.03 g/mol
InChI Key: IOQUFPHTYJPTLQ-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline is an organic compound with the molecular formula C12H10BNO3 and a molecular weight of 227.02 g/mol . This compound is part of the aryl class of chemicals and is known for its unique structure, which includes a boron atom within a dioxaborolane ring fused to a benzene ring. It is primarily used in research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline typically involves the reaction of aniline derivatives with boronic acids or boronates under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The boron atom within the dioxaborolane ring can form reversible covalent bonds with biomolecules, such as enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)phenol
  • 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)benzene

Uniqueness

2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline is unique due to its aniline group, which imparts distinct reactivity and biological activity compared to similar compounds

Properties

CAS No.

93969-80-3

Molecular Formula

C12H10BNO3

Molecular Weight

227.03 g/mol

IUPAC Name

2-(1,3,2-benzodioxaborol-2-yloxy)aniline

InChI

InChI=1S/C12H10BNO3/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,14H2

InChI Key

IOQUFPHTYJPTLQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)OC3=CC=CC=C3N

Origin of Product

United States

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